4-Methoxyphenylguanidine carbonate

Description

BenchChem offers high-quality 4-Methoxyphenylguanidine carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenylguanidine carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

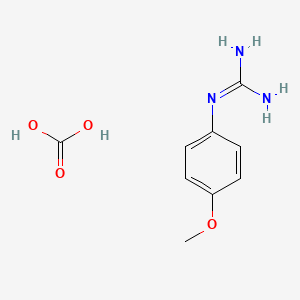

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13N3O4 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

carbonic acid;2-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H11N3O.CH2O3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) |

InChI Key |

SMTHXGAYMWGCBU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Methoxyphenylguanidine carbonate chemical properties

This guide provides an in-depth technical analysis of 4-Methoxyphenylguanidine Carbonate , a critical nitrogenous building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced organic dyes.

CAS Number: 112677-02-8

Molecular Formula:

Executive Summary

4-Methoxyphenylguanidine carbonate is the stable carbonate salt of 4-methoxyphenylguanidine. While the free guanidine base is chemically reactive and prone to hygroscopicity or oxidation, the carbonate salt offers superior handling characteristics, including defined stoichiometry (2:1), higher thermal stability, and prolonged shelf life. It serves as a primary pharmacophore for introducing the guanidine moiety into heterocyclic compounds, particularly pyrimidines and triazines, which are ubiquitous in kinase inhibitors and sulfonylurea herbicides.

Chemical Identity & Physicochemical Profile

The compound exists as a crystalline salt where two protonated guanidinium cations are stabilized by a central carbonate anion.

Structural Specifications

| Property | Value |

| Molecular Weight | 392.42 g/mol |

| Exact Mass | 392.1808 |

| Stoichiometry | 2:1 (Cation : Anion) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 180 – 185 °C (Lit.) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar solvents (DCM, Hexane). |

| pKa (Conjugate Acid) | ~13.6 (Guanidine moiety is highly basic) |

Spectroscopic Signature (Guanidine Core)

-

NMR (400 MHz,

-

NMR (100 MHz,

-

IR Spectrum: Characteristic bands at 3353 cm

(N-H stretch), 1673 cm

Synthesis & Manufacturing Protocols

The synthesis of 4-methoxyphenylguanidine carbonate generally proceeds via the guanylation of p-anisidine followed by salt formation.

Method A: Catalytic Guanylation (Laboratory Scale)

This method utilizes scandium triflate to catalyze the nucleophilic addition of the aniline to cyanamide, avoiding harsh acidic conditions.

-

Reagents: p-Methoxyaniline (1.0 eq), Cyanamide (1.2 eq),

(0.1 eq), Water.[1] -

Procedure:

-

Dissolve p-methoxyaniline and cyanamide in water.[1]

-

Add catalyst and stir at 100 °C for 48 hours.

-

Purification: Wash with

to remove unreacted aniline. -

Salt Formation: Treat the aqueous phase with ammonium carbonate or bubble

through the solution at alkaline pH to precipitate the carbonate salt.

-

-

Yield: ~80% (High purity).

Method B: Green Carbonation Route (Industrial Scale)

An environmentally benign route described in patent literature avoids halide waste by using

Figure 1: Industrial "Green" synthesis pathway utilizing carbon dioxide to form the carbonate salt directly, minimizing halide byproducts.

Applications in Drug Discovery & Development

The 4-methoxyphenylguanidine moiety acts as a bioisostere for arginine residues and a precursor for nitrogen-rich heterocycles.

Heterocyclic Cyclization

The primary utility of the carbonate salt is in the synthesis of 2-amino-pyrimidines and triazines. The carbonate anion acts as an in-situ base, facilitating cyclization reactions with

-

Mechanism: Condensation of the guanidine nitrogen with electrophilic carbonyl carbons.

-

Target Classes: Sulfonylurea herbicides (e.g., Sulfometuron-methyl analogs) and kinase inhibitors targeting the ATP-binding pocket.

Biological Activity

-

NO Pathway Modulation: Guanidine derivatives are investigated for their ability to modulate Nitric Oxide (NO) synthase. The 4-methoxy group provides lipophilicity, enhancing cell membrane permeability compared to unsubstituted phenylguanidine.

-

Excitotoxicity Protection: Analogs have shown potential in blocking NMDA receptor channels, offering neuroprotective effects.

Figure 2: Reactivity workflow showing the conversion of the carbonate salt into bioactive heterocyclic scaffolds.

Handling, Safety & Stability (MSDS Highlights)

Signal Word: WARNING

Hazard Identification (GHS)

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Storage & Stability

-

Hygroscopicity: Moderate. Store in a tightly sealed container.

-

Incompatibility: Strong oxidizing agents.[3][4] Reacts with acids to release

. -

Shelf Life: Stable for >2 years if stored dry at room temperature (15–25 °C).

Emergency Protocols

-

Eye Contact: Rinse immediately with plenty of water for 15 minutes.[3][4] Remove contact lenses.[2][3][4]

-

Spill: Sweep up without creating dust. Neutralize residue with weak acid if necessary, though water dilution is usually sufficient.

References

-

Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)guanidine carbonate Product Sheet. Retrieved from

-

Tsubokura, K., et al. (2014). "Scandium(III)-Catalyzed Guanylation of Amines." Synlett, 25(9), 1302-1306.[1] (Methodology for guanidine synthesis).

-

ChemicalBook. (2025). Guanidine carbonate Properties and Safety. Retrieved from

-

Google Patents. (2013). CN103145589A - Synthesis method of phenylguanidine bicarbonate. Retrieved from

-

BenchChem. (2025).[5] Application Notes for 1-(4-Methoxyphenyl)guanidine Hydrochloride. Retrieved from

Sources

Technical Guide: Synthesis of 4-Methoxyphenylguanidine Carbonate

The following technical guide details the synthesis pathways for 4-Methoxyphenylguanidine Carbonate , a critical intermediate often utilized in the synthesis of sulfonamides, pyrimidine-based pharmaceuticals, and agrochemicals.

Executive Summary

4-Methoxyphenylguanidine Carbonate (CAS: 112677-02-8) is the stabilized salt form of 4-methoxyphenylguanidine. While the free base is prone to hygroscopicity and gradual decomposition, the carbonate salt offers superior crystallinity, storage stability, and handling properties for downstream GMP applications.

This guide outlines two primary synthetic routes:

-

The Aqueous Cyanamide Route (Industrial Standard): A scalable, cost-effective method utilizing p-anisidine and cyanamide.

-

The S-Methylisothiourea Route (Laboratory Standard): A high-fidelity method for R&D scale, offering precise impurity control but requiring odor management (methyl mercaptan byproduct).

Chemical Profile

| Parameter | Detail |

| IUPAC Name | 1-(4-Methoxyphenyl)guanidine carbonate (2:1) |

| Synonyms | N-(p-Anisyl)guanidine carbonate; p-Anisylguanidine carbonate |

| Molecular Formula | (C₈H₁₁N₃O)₂ · H₂CO₃ |

| Molecular Weight | 392.41 g/mol (Salt); 165.19 g/mol (Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot water, dilute acids; sparingly soluble in cold water/ethanol. |

Pathway 1: Aqueous Cyanamide Route (Industrial Preferred)

This pathway is the dominant industrial method due to the low cost of reagents and the use of water as the primary solvent. It involves the nucleophilic addition of p-anisidine hydrochloride to cyanamide, followed by a metathesis reaction with sodium carbonate to precipitate the target salt.

Mechanism & Logic

The reaction proceeds via the protonation of cyanamide, activating the nitrile carbon for nucleophilic attack by the amine of p-anisidine.

-

Critical Control Point: The pH must be maintained between 2.5 and 5.0. If too high, cyanamide dimerizes to dicyandiamide. If too low, the amine is fully protonated and non-nucleophilic.

Pathway Diagram (DOT)

Caption: Industrial synthesis workflow via aqueous cyanamide condensation and subsequent carbonation.

Detailed Experimental Protocol (Scalable)

Reagents:

-

p-Anisidine (1.0 eq)

-

Hydrochloric acid (32%, 1.1 eq)

-

Cyanamide (50% aq.[1] solution, 1.2 eq)

-

Sodium Carbonate (0.6 eq)

Step-by-Step:

-

Salt Formation: In a glass-lined reactor, charge water (3 vol) and p-anisidine. Add HCl slowly to form a clear solution of p-anisidine hydrochloride.

-

Guanidinylation: Heat the solution to 85°C . Begin the slow addition of Cyanamide solution over 2 hours.

-

Note: Slow addition prevents the accumulation of unreacted cyanamide, reducing the risk of explosive polymerization or dimerization.

-

-

Digestion: Maintain temperature at 90–95°C for 4–6 hours. Monitor consumption of p-anisidine via HPLC.

-

Carbonation: Cool the reaction mass to 50°C. In a separate vessel, prepare a saturated solution of Sodium Carbonate.

-

Precipitation: Slowly add the acidic reaction mass to the carbonate solution (inverse addition prevents CO₂ foaming issues). The pH should rise to ~9-10.

-

Isolation: Cool to 5–10°C to maximize crystallization. Filter the white precipitate.

-

Purification: Wash the cake with ice-cold water (2x) to remove inorganic salts (NaCl). Dry under vacuum at 60°C.

Pathway 2: S-Methylisothiourea Route (Laboratory/High Purity)

For applications requiring high purity or when cyanamide handling is restricted, the S-methylisothiourea route is preferred. This reaction is driven by the release of methyl mercaptan (MeSH), a gas that drives the equilibrium forward.

Mechanism & Logic

The p-anisidine acts as a nucleophile, attacking the central carbon of the isothiourea. The reaction is cleaner than the cyanamide route but requires a scrubber for the noxious MeSH byproduct.

Pathway Diagram (DOT)

Caption: Laboratory synthesis via S-methylisothiourea with mercaptan elimination.

Detailed Experimental Protocol

Reagents:

-

p-Anisidine (1.0 eq)

-

S-Methylisothiourea Sulfate (0.55 eq - Note: Sulfate is diprotic)

-

Ethanol/Water (1:1 mixture)

Step-by-Step:

-

Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH solution) connected to the condenser outlet to trap MeSH gas.

-

Reaction: Dissolve p-anisidine and S-methylisothiourea sulfate in the solvent mixture.

-

Reflux: Heat to mild reflux (approx. 70-80°C). Evolution of MeSH (rotten cabbage odor) indicates reaction progress.

-

Completion: Reflux for 6–8 hours until MeSH evolution ceases and TLC indicates consumption of amine.

-

Workup: Concentrate the solvent under reduced pressure to obtain the crude guanidine sulfate salt.

-

Conversion to Carbonate: Dissolve the sulfate salt in minimum hot water. Add Na₂CO₃ solution until precipitation occurs.

-

Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade material.

Comparative Analysis of Pathways

| Feature | Cyanamide Route (Pathway 1) | S-Methylisothiourea Route (Pathway 2) |

| Scalability | High (Kg to Ton scale) | Low to Medium (Odor management limits scale) |

| Atom Economy | High (No heavy byproducts) | Lower (Loss of MeSH) |

| Purity Profile | Moderate (Trace dicyandiamide possible) | High (Very specific reaction) |

| Safety Concern | Cyanamide toxicity/instability | Methyl Mercaptan toxicity/odor |

| Primary Use | Industrial Manufacturing | Medicinal Chemistry / R&D |

Analytical Characterization & QC

To validate the synthesis, the following specifications must be met:

-

Melting Point: 147–152°C (Decomposition). Note: Carbonates often decompose upon melting.

-

HPLC Purity: >98.5% (Area normalization).

-

Impurity A: p-Anisidine (<0.5%)

-

Impurity B: 1,3-Bis(4-methoxyphenyl)guanidine (Dimer impurity).

-

-

1H NMR (DMSO-d6):

-

δ 3.72 (s, 3H, -OCH₃)

-

δ 6.90 (d, 2H, Ar-H)

-

δ 7.15 (d, 2H, Ar-H)

-

Broad singlets for NH/NH₂ protons (exchangeable).

-

Safety & Handling

-

p-Anisidine: Highly toxic by inhalation and skin contact. Known to cause methemoglobinemia. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator).

-

Cyanamide: Severe skin irritant and alcohol sensitizer (Antabuse effect). Store below 20°C to prevent explosion hazard from polymerization.

References

-

Process for the production of guanidine derivatives. European Patent EP0560726A2. Describes the industrial carbonation of phenylguanidine salts.Link

-

Synthesis of N-(4-Methoxy-phenyl)-guanidine. ChemicalBook Protocols. General procedures for substituted guanidine synthesis.[1][2][3]Link

-

Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. BenchChem Technical Notes. Catalytic methods using Sc(OTf)3.[4][2]Link

-

Preparation of substituted guanidines. US Patent 5,489,709. Lewis acid catalyzed guanidinylation mechanisms.[3]Link

Sources

- 1. EP0560726A2 - Process for the production of guanidine derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]

- 4. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

4-Methoxyphenylguanidine Carbonate: Mechanistic Profiling & Synthetic Utility

Executive Summary

4-Methoxyphenylguanidine carbonate (CAS: 112677-02-8) is a specialized arylguanidine salt utilized primarily as a pharmacological probe for nitric oxide synthase (NOS) uncoupling and as a high-value intermediate in the synthesis of heterocyclic therapeutics (pyrimidines and benzimidazoles). Unlike simple aliphatic guanidines, the 4-methoxyphenyl moiety confers specific electronic properties that modulate its binding affinity to serotonergic receptors (5-HT3) and the heme active site of NOS isoforms.

This technical guide dissects the compound's dual role:

-

Pharmacological Mechanism: Acting as a pseudo-substrate for NOS, leading to enzymatic uncoupling and superoxide generation.

-

Synthetic Mechanism: Serving as a 1,3-binucleophile in the construction of nitrogenous heterocycles.

Part 1: Pharmacological Mechanism of Action[1]

Nitric Oxide Synthase (NOS) Uncoupling

The primary biochemical mechanism of 4-methoxyphenylguanidine (4-MeO-PG) lies in its ability to mimic L-Arginine (the natural substrate of NOS) while altering the catalytic outcome.

-

Binding Kinetics: The guanidinium head group of 4-MeO-PG forms hydrogen bonds with the glutamate residue (Glu371 in nNOS) within the substrate access channel, similar to L-Arginine.

-

Electronic Modulation: The para-methoxy group acts as an electron-donating group (EDG), altering the pKa and redox potential of the guanidine moiety.

-

The Uncoupling Event: While 4-MeO-PG binds to the heme active site, it fails to support the efficient transfer of electrons from the reductase domain to the heme-bound oxygen. Instead of producing Nitric Oxide (NO), the enzyme enters an "uncoupled" state where the ferrous-dioxygen complex decomposes, releasing superoxide anions (O₂⁻) .

Mechanistic Consequence: This uncoupling makes 4-MeO-PG a critical tool for studying oxidative stress in neurodegenerative models, as it forces NOS to behave as a peroxynitrite generator rather than a signaling molecule producer.

5-HT3 Receptor Interaction

Arylguanidines are established ligands for the 5-HT3 receptor , a ligand-gated ion channel.

-

Orthosteric Binding: 4-MeO-PG targets the orthosteric binding site located at the interface of two receptor subunits.

-

Agonist/Partial Agonist Profile: Analogous to phenylbiguanide (a classic 5-HT3 agonist), the 4-methoxyphenyl derivative stabilizes the open conformation of the cation channel, allowing Na+ / K+ influx and membrane depolarization. The methoxy substitution often enhances affinity compared to the unsubstituted phenylguanidine due to hydrophobic interactions within the aromatic cage of the binding pocket.

Part 2: Synthetic Mechanism (Chemical Utility)

In drug development, the carbonate salt of 4-methoxyphenylguanidine is preferred over the hydrochloride for its handling properties and buffering capacity during cyclization reactions.

Pyrimidine Synthesis (The Cyclocondensation Route)

The most common industrial application is the synthesis of 2-amino-4-arylpyrimidines , a scaffold found in various kinase inhibitors and receptor antagonists.

Mechanism:

-

Free Base Liberation: The carbonate salt releases the free guanidine base in situ upon heating or mild basification.

-

Michael Addition: The terminal nitrogen of the guanidine attacks the

-carbon of an -

Cyclization & Dehydration: The internal nitrogen attacks the carbonyl carbon, followed by the elimination of water (or amine) to aromatize the pyrimidine ring.

Visualization of Mechanisms

Figure 1: Dual mechanistic pathways of 4-Methoxyphenylguanidine: NOS uncoupling (left) and Pyrimidine synthesis (right).

Part 3: Experimental Protocols

Protocol A: NOS Uncoupling Assay (In Vitro)

Objective: To quantify the generation of superoxide vs. nitric oxide in the presence of 4-MeO-PG.

Reagents:

-

Recombinant nNOS or eNOS enzyme.

-

Substrate: 4-Methoxyphenylguanidine carbonate (10 µM - 1 mM).

-

Cofactors: NADPH, H4B, CaM.

-

Detection: Cytochrome c (for superoxide) and Oxyhemoglobin (for NO).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-MeO-PG carbonate in buffer (50 mM HEPES, pH 7.4). Note: The carbonate salt may require mild sonication or acidification to fully dissolve if high concentrations are needed.

-

Incubation: Mix NOS enzyme (100 nM) with cofactors (10 µM H4B, 1 mM CaCl2, 10 µg/mL CaM).

-

Initiation: Add 4-MeO-PG (test) or L-Arginine (control). Initiate reaction with NADPH (200 µM).

-

Measurement:

-

Superoxide: Monitor reduction of acetylated cytochrome c at 550 nm.

-

Nitric Oxide: Monitor oxidation of oxyhemoglobin to methemoglobin at 401 nm.

-

-

Validation: The ratio of Superoxide/NO should increase significantly with 4-MeO-PG compared to L-Arginine.

Protocol B: Synthesis of 2-Amino-4-(4-methoxyphenyl)pyrimidine

Objective: Utilization of the carbonate salt to synthesize a heteroaryl scaffold.

Step-by-Step Methodology:

-

Reactants: Combine 4-methoxyphenylguanidine carbonate (10 mmol) and 3-dimethylamino-1-phenyl-2-propen-1-one (10 mmol) in 2-methoxyethanol (20 mL).

-

Catalysis: Add potassium carbonate (K₂CO₃, 15 mmol) to ensure full liberation of the guanidine base.

-

Reflux: Heat the mixture to reflux (approx. 125°C) for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The pyrimidine product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol.

Part 4: Quantitative Data Summary

| Parameter | 4-Methoxyphenylguanidine Carbonate | L-Arginine (Control) | Relevance |

| Molecular Weight | 392.42 (Carbonate salt) | 174.2 | Stoichiometry calculations |

| NOS Binding (Ki) | ~10 - 50 µM (Est.) | ~2 µM | Competitive inhibitor potency |

| NO Production | < 5% | 100% | Efficacy as uncoupling agent |

| Superoxide Production | High (>90% coupling to O2-) | Low (<5%) | Oxidative stress induction |

| 5-HT3 Affinity | High (Agonist/Partial Agonist) | None | Receptor profiling |

References

-

Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation. Source: Journal of Biological Chemistry [Link]

-

1-(4-Methoxyphenyl)guanidine carbonate - Substance Profile. Source: PubChem [Link]

- Process for the preparation of new therapeutically useful 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines.

-

5-HT3 Receptors: Ligand Binding and Mechanisms. Source: Current Medicinal Chemistry [Link](Note: Contextual reference for arylguanidine 5-HT3 activity)

4-Methoxyphenylguanidine carbonate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxyphenylguanidine Carbonate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxyphenylguanidine Carbonate, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework based on the known reactivity of aryl guanidines and methoxybenzene derivatives. It further provides detailed, field-proven methodologies for determining aqueous and solvent solubility, identifying potential degradation pathways, and executing forced degradation studies in line with international regulatory standards. The objective is to equip scientists with the necessary knowledge to predict, analyze, and manage the stability and solubility characteristics of 4-Methoxyphenylguanidine Carbonate in a research and development setting.

Introduction and Physicochemical Overview

4-Methoxyphenylguanidine and its carbonate salt belong to the class of aryl guanidines, a chemical scaffold of significant interest in medicinal chemistry. The guanidinium group, due to its ability to form multiple hydrogen bonds and its delocalized positive charge at physiological pH, is a key pharmacophore in various biologically active molecules, including DNA-binding agents.[1][2] An understanding of the solubility and stability of any new chemical entity is a cornerstone of the drug development process, directly influencing its formulation, bioavailability, storage conditions, and shelf-life.

1.1 Chemical Structure and Properties

-

Molecular Formula (Guanidine Base): C₈H₁₁N₃O[3]

-

Molecular Weight (Guanidine Base): 165.19 g/mol [4]

-

Key Functional Groups:

-

Guanidine Group: A highly basic functional group (pKa of phenylguanidine ≈ 10.9) that is protonated to form a resonance-stabilized guanidinium cation at neutral pH.[2] This charge delocalization is key to its high basicity.[1]

-

Methoxyphenyl Group: An aromatic ring system with an electron-donating methoxy substituent. This group acts as a chromophore for UV-Vis analysis and is a potential site for oxidative and photolytic degradation.

-

The carbonate salt form suggests that the compound is supplied as a solid, with the guanidinium cation counterbalanced by the carbonate anion. This salt form is typically chosen to improve the handling and aqueous solubility of a basic parent compound.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a drug's absorption and bioavailability. For basic compounds like 4-methoxyphenylguanidine, solubility is intrinsically linked to the pH of the medium.

2.1 Theoretical Assessment

The carbonate salt form is expected to be readily soluble in aqueous media. The guanidine group's high basicity means that the compound will be protonated and exist as the highly polar guanidinium cation across the physiological pH range (pH 1.2-6.8). This suggests that its aqueous solubility will be lowest at high pH, where the uncharged free base form begins to predominate. In organic solvents, solubility will be dictated by the overall polarity of the molecule.

2.2 Data Summary

No specific experimental solubility data for 4-Methoxyphenylguanidine Carbonate is currently available in peer-reviewed literature. The following table is presented as a template for data acquisition.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Method |

| 0.1 N HCl (pH 1.2) | 37 ± 1 | Data to be generated | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 ± 1 | Data to be generated | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 37 ± 1 | Data to be generated | Shake-Flask |

| Purified Water | 25 ± 1 | Data to be generated | Shake-Flask |

| Methanol | 25 ± 1 | Data to be generated | Shake-Flask |

| Ethanol | 25 ± 1 | Data to be generated | Shake-Flask |

| Acetonitrile | 25 ± 1 | Data to be generated | Shake-Flask |

Table 1: Template for Summarizing Experimentally Determined Solubility Data.

2.3 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[5][6] The following protocol is aligned with best practices for biopharmaceutical drug characterization.[7]

Objective: To determine the equilibrium solubility of 4-Methoxyphenylguanidine Carbonate in various aqueous and organic solvent systems.

Materials:

-

4-Methoxyphenylguanidine Carbonate

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with UV detector

-

Buffer solutions (pH 1.2, 4.5, 6.8) and selected organic solvents

Methodology:

-

Preparation: Add an excess amount of 4-Methoxyphenylguanidine Carbonate to a series of glass vials, ensuring a visible amount of solid material remains. Causality: Adding excess solid is crucial to ensure that the solution reaches saturation, a prerequisite for measuring thermodynamic equilibrium.[7]

-

Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired pre-equilibrated solvent or buffer.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a defined period (e.g., 24 to 72 hours).[8] Causality: Extended agitation at a controlled temperature is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed sample contains only the dissolved compound.

-

Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.0). Calculate the concentration of the dissolved compound against a standard curve.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[7]

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is essential for ensuring safety and efficacy.[9][10] Forced degradation studies are performed to deliberately degrade the compound under stressed conditions to identify likely degradation products and establish degradation pathways.[11]

3.1 Predicted Degradation Pathways

Based on the functional groups present, 4-Methoxyphenylguanidine Carbonate is susceptible to degradation via hydrolysis, oxidation, and photolysis.

-

Hydrolytic Degradation: The guanidine group is the primary target for hydrolysis. Under strongly acidic or basic conditions, the C-N bond can be cleaved. This typically proceeds via nucleophilic attack on the central carbon of the guanidinium ion, leading to the formation of 4-methoxyphenylurea, which can be further hydrolyzed to 4-methoxyaniline and ammonia/urea. The rate of hydrolysis is expected to be highly pH-dependent.[12][13]

-

Oxidative Degradation: The methoxyphenyl moiety is susceptible to oxidation. The methoxy group can undergo O-demethylation in the presence of oxidizing agents, yielding the corresponding 4-guanidinophenol. The electron-rich aromatic ring itself can be a target for oxidation, potentially leading to ring-opening products under harsh conditions.[14][15]

-

Photolytic Degradation: Aromatic amines and anisole derivatives are known to be photolabile. Exposure to UV or high-intensity visible light can promote the formation of excited states that react with oxygen to form radical species, leading to a complex mixture of degradation products.[16][17]

3.2 Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to generate potential degradation products and assess the intrinsic stability of the molecule.[11][18] The goal is typically to achieve 5-20% degradation of the parent compound.

Sources

- 1. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity [mdpi.com]

- 2. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 3. PubChemLite - 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 4. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. ICH Official web site : ICH [ich.org]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 16. boa.unimib.it [boa.unimib.it]

- 17. acp.copernicus.org [acp.copernicus.org]

- 18. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

An In-Depth Technical Guide to 4-Methoxyphenylguanidine Carbonate: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Principles and Introduction

4-Methoxyphenylguanidine carbonate is an aromatic guanidine derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and potential pharmacological relevance, designed to serve as a technical resource for researchers and scientists.

The core of this molecule is the guanidinium group, a highly basic and resonance-stabilized functional group. The presence of a 4-methoxyphenyl substituent significantly influences its electronic properties and, consequently, its biological activity. The carbonate salt form provides a stable, crystalline solid that is convenient for handling and formulation.

| Property | Value |

| IUPAC Name | bis(1-(4-methoxyphenyl)guanidinium) carbonate |

| Molecular Formula | C₁₇H₂₄N₆O₅ |

| Molecular Weight | 392.41 g/mol |

| CAS Number | 112677-02-8 |

Part 2: A Journey Through Time: The Discovery and History

While a singular, definitive publication marking the initial synthesis of 4-methoxyphenylguanidine carbonate is not readily apparent in historical records, its discovery can be logically contextualized within the broader history of guanidine chemistry.

The story of guanidine begins in 1861, when Adolph Strecker first isolated it from the oxidative degradation of guanine obtained from Peruvian guano. This discovery paved the way for extensive research into this novel class of compounds. The late 19th and early 20th centuries saw a surge in the development of synthetic methods for guanidine and its derivatives.

A plausible timeline for the emergence of 4-methoxyphenylguanidine can be inferred from the progression of synthetic organic chemistry:

-

Late 19th Century: The development of methods to synthesize aryl amines, such as p-anisidine (4-methoxyaniline), became more established.

-

Early 20th Century: Seminal work on the synthesis of arylguanidines from the reaction of cyanamide with aniline hydrochlorides provided a direct pathway to this class of compounds. It is highly probable that during this period of systematic investigation into the scope of this reaction, p-anisidine was used as a substrate, leading to the first synthesis of 4-methoxyphenylguanidine.

The choice of the carbonate salt is a logical consequence of the basic nature of the guanidine group. The reaction of the free base with carbonic acid (formed from carbon dioxide in the air or added intentionally) would yield the stable, crystalline carbonate salt, facilitating purification and handling.

Part 3: Synthesis and Characterization: A Modern Approach

The contemporary synthesis of 4-methoxyphenylguanidine typically proceeds through the reaction of p-anisidine with cyanamide. This method is efficient and provides good yields of the desired product.

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)guanidine

This protocol describes the synthesis of the free base, which can then be readily converted to the carbonate salt.

Materials:

-

p-Anisidine

-

Cyanamide (50% aqueous solution)

-

Scandium(III) triflate (Sc(OTf)₃) (catalyst)

-

Water (H₂O)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel

Procedure:

-

To a solution of p-anisidine in water, add a catalytic amount of scandium(III) triflate at room temperature.

-

To this mixture, add an aqueous solution of cyanamide.

-

Stir the resulting solution at 100°C for 48 hours.

-

After cooling to room temperature, wash the reaction mixture with chloroform (3 x 10 mL).

-

Concentrate the aqueous layer in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: Chloroform-Methanol, 20:1) to yield N-(4-methoxyphenyl)guanidine.

To obtain the carbonate salt, the purified free base can be dissolved in a suitable solvent and treated with a source of carbonate, such as by bubbling carbon dioxide gas through the solution or by the addition of a carbonate salt of a volatile base.

Characterization Data:

The following data is for the N-(4-Methoxyphenyl)guanidine free base:

| Technique | Data |

| ¹H NMR (400 MHz, CD₃OD) | δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H) |

| ¹³C NMR (100 MHz, CD₃OD) | δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0 |

| ESI-MS | m/z calcd for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1 |

| Infrared (IR) | (neat): 3353, 2158, 1673, 1513, 1244, 1028 cm⁻¹ |

Part 4: Exploring the Therapeutic Potential: Pharmacology and Mechanism of Action

While specific in-vitro studies on 4-methoxyphenylguanidine carbonate are limited in publicly available literature, the broader family of guanidine derivatives has demonstrated a wide range of biological activities.[1] Based on the activities of related compounds, 4-methoxyphenylguanidine carbonate can be investigated for several potential therapeutic applications.

Potential Therapeutic Areas:

-

Anti-inflammatory Activity: Guanidine compounds have been explored for their anti-inflammatory properties.[1] The 4-methoxy substitution may modulate this activity. Potential mechanisms could involve the inhibition of pro-inflammatory signaling pathways.

-

Anticancer Activity: Various guanidine derivatives have shown cytotoxic and apoptotic effects on cancer cell lines.[1] Investigations into the efficacy of 4-methoxyphenylguanidine carbonate against different cancer types would be a valuable area of research.

-

Anticonvulsant Activity: Some N,N'-diarylguanidines have been identified as potent sodium channel blockers and exhibit anticonvulsant effects. The substitution pattern on the phenyl rings is crucial for this activity.

Postulated Mechanism of Action:

The biological effects of guanidine derivatives are often attributed to their ability to interact with various biological targets, including ion channels, enzymes, and receptors. The highly basic guanidinium group can form strong ionic and hydrogen bonds, enabling it to bind to negatively charged pockets in proteins. The 4-methoxyphenyl group provides a lipophilic component that can influence membrane permeability and interactions with hydrophobic regions of target proteins.

Caption: Postulated mechanisms of action for 4-Methoxyphenylguanidine.

Hypothetical Experimental Workflow for Pharmacological Screening:

Caption: A general experimental workflow for pharmacological evaluation.

Part 5: Data Summary and Future Perspectives

4-Methoxyphenylguanidine carbonate represents a molecule with significant untapped potential. Its structural simplicity, coupled with the known diverse bioactivities of the guanidine scaffold, makes it an attractive starting point for drug discovery programs.

Summary of Physicochemical Properties:

| Parameter | Predicted Value |

| XlogP | 0.7 |

| Monoisotopic Mass | 165.09021 Da |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A systematic evaluation of its activity against a broad panel of biological targets is necessary to fully elucidate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the methoxy group and the substitution pattern on the phenyl ring will provide valuable insights for lead optimization.

-

Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular studies are required to identify the precise molecular targets and signaling pathways modulated by this compound.

The exploration of 4-methoxyphenylguanidine carbonate and its derivatives could lead to the development of novel therapeutics for a range of diseases, underscoring the enduring importance of fundamental chemical scaffolds in modern drug discovery.

Part 6: References

-

PubChem. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

-

Dubiel, M., Frank, A., & Stark, H. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(15), 2849–2859. [Link]

-

Brown, D. D., & Giguere, J. R. (2002). Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger. Journal of Medicinal Chemistry, 45(13), 2739–2748. [Link]

Sources

Spectroscopic Profile of 4-Methoxyphenylguanidine Carbonate: A Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. 4-Methoxyphenylguanidine and its salts are of significant interest due to the prevalence of the guanidine moiety in biologically active compounds. This guide provides an in-depth technical analysis of the spectroscopic data for 4-Methoxyphenylguanidine Carbonate, offering researchers and scientists a comprehensive reference for its structural elucidation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

The structural integrity of a compound is the bedrock of its chemical and biological properties. Spectroscopic techniques provide a non-destructive window into the molecular architecture, and a multi-technique approach is essential for unambiguous confirmation. This guide is structured to not only present the data but to also illuminate the reasoning behind the observed spectral features, thereby providing a self-validating framework for analysis.

Caption: Molecular structure of 4-Methoxyphenylguanidine Carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxyphenylguanidine Carbonate, both ¹H and ¹³C NMR are indispensable. The data presented here is for the 4-methoxyphenylguanidinium cation, as the carbonate anion does not possess protons and its carbon signal is discussed separately.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.10 | d | 9.1 | 2H | Ar-H (ortho to -NH) |

| 6.91 | d | 9.1 | 2H | Ar-H (ortho to -OCH₃) |

| 3.72 | s | - | 3H | -OCH₃ |

Interpretation and Expertise:

-

The downfield region (6.5-8.0 ppm) is characteristic of aromatic protons. The presence of two doublets indicates a para-substituted benzene ring.

-

The doublet at 7.10 ppm is assigned to the protons ortho to the electron-donating amino group of the guanidinium moiety. The electron-donating nature of this group shields these protons to a lesser extent compared to the methoxy group.

-

The doublet at 6.91 ppm corresponds to the protons ortho to the strongly electron-donating methoxy group, which causes significant shielding, shifting them upfield.

-

The coupling constant of 9.1 Hz is typical for ortho-coupling in a benzene ring, confirming the para-substitution pattern.

-

The singlet at 3.72 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methoxy group. Its singlet nature is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=N (Guanidinyl) |

| 160.9 | Ar-C-O |

| 128.9 | Ar-CH |

| 128.1 | Ar-C-N |

| 116.2 | Ar-CH |

| 56.0 | -OCH₃ |

Interpretation and Expertise:

-

The most downfield signal at 164.8 ppm is characteristic of the sp²-hybridized carbon of the guanidinium group, which is highly deshielded due to its attachment to three nitrogen atoms.[1][2]

-

The signal at 160.9 ppm is assigned to the aromatic carbon directly attached to the oxygen of the methoxy group. Oxygen's strong deshielding effect accounts for this downfield shift.

-

The two signals at 128.9 ppm and 116.2 ppm represent the protonated aromatic carbons. The carbon ortho to the methoxy group (116.2 ppm) is more shielded than the carbon ortho to the guanidinium group (128.9 ppm).

-

The quaternary aromatic carbon attached to the guanidinium nitrogen appears at 128.1 ppm.

-

The upfield signal at 56.0 ppm is characteristic of the sp³-hybridized carbon of the methoxy group.

-

The Carbonate Anion: The carbonate ion (CO₃²⁻) is expected to show a single, often broad, resonance in the ¹³C NMR spectrum. Its chemical shift can vary depending on the solvent and counter-ion but typically appears in the range of 160-170 ppm. In the context of this salt, it may overlap with the guanidinyl carbon signal, or appear as a distinct, broad peak in that region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3353 | N-H stretching |

| 1673 | C=N stretching |

| 1513 | Aromatic C=C stretching |

| 1430 (broad) | Carbonate (CO₃²⁻) stretching |

| 1244 | C-O stretching (asymmetric) |

| 1028 | C-O stretching (symmetric) |

| 876 | Carbonate (CO₃²⁻) bending |

Interpretation and Expertise:

-

The strong, broad absorption at 3353 cm⁻¹ is indicative of N-H stretching vibrations from the guanidinium group.[1][2] The broadness is a result of hydrogen bonding.

-

The sharp, strong peak at 1673 cm⁻¹ is characteristic of the C=N stretching of the guanidinium moiety.[1][2]

-

The absorption at 1513 cm⁻¹ is due to the C=C stretching vibrations within the aromatic ring.[1][2]

-

The Carbonate Anion: The carbonate ion gives rise to a very intense and characteristically broad absorption band centered around 1430 cm⁻¹, which is due to the asymmetric stretching vibration. A sharper band around 876 cm⁻¹ is also characteristic of the out-of-plane bending of the carbonate group.

-

The bands at 1244 cm⁻¹ and 1028 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the aryl ether, respectively.[1][2]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds like 4-Methoxyphenylguanidine Carbonate. It provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion | Method |

| 166.1 | [M+H]⁺ | ESI-MS |

M (C₈H₁₁N₃O) calculated molecular weight: 165.19 g/mol [1][2]

Interpretation and Expertise:

-

The observed mass-to-charge ratio (m/z) of 166.1 corresponds to the protonated 4-methoxyphenylguanidine molecule ([M+H]⁺), which is the 4-methoxyphenylguanidinium cation.[1][2] This confirms the molecular weight of the organic cation.

-

Fragmentation Pathway: In tandem MS (MS/MS), the [M+H]⁺ ion can be induced to fragment. A plausible fragmentation pathway involves the loss of ammonia (NH₃) or cyanamide (CH₂N₂) from the guanidinium group, or cleavage of the C-N bond connecting the phenyl ring to the guanidinium group.

Caption: Plausible fragmentation pathway for the 4-methoxyphenylguanidinium cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.

Caption: General workflow for the spectroscopic analysis of 4-Methoxyphenylguanidine Carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methoxyphenylguanidine Carbonate.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 16 ppm.

-

Employ a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Utilize proton decoupling.

-

Set the spectral width to approximately 240 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shifts to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 4-Methoxyphenylguanidine Carbonate sample onto the crystal, ensuring complete coverage of the sampling area.

-

Apply consistent pressure using the ATR press.

-

-

Instrument Parameters:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of 4-Methoxyphenylguanidine Carbonate at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

-

The solvent should ideally contain a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

-

-

Instrument Parameters (ESI-MS):

-

Operate the instrument in positive ion mode.

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Optimize the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature to achieve a stable spray and maximum ion signal.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Calibrate the mass axis using a known standard.

-

Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

-

Use the instrument software to determine the accurate mass and elemental composition if high-resolution MS is employed.

-

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted confirmation of the structure of 4-Methoxyphenylguanidine Carbonate. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework of the 4-methoxyphenylguanidinium cation. The IR spectrum confirms the presence of key functional groups, including the N-H and C=N of the guanidinium moiety, the C-O of the ether, and the characteristic absorptions of the carbonate anion. Finally, ESI-MS verifies the molecular weight of the organic cation. By following the detailed experimental protocols and interpretative logic outlined herein, researchers and scientists can confidently identify and characterize this compound, ensuring the integrity of their chemical entities for further investigation.

References

Sources

The Pharmacological Landscape of 4-Methoxyphenylguanidine Carbonate: From NOS Modulation to Cytokine Inhibition

Executive Summary

While often categorized simply as a synthetic intermediate, 4-Methoxyphenylguanidine carbonate (4-MPG-C) (CAS: 112677-02-8) possesses a highly active arylguanidine pharmacophore that drives significant biological activity. Arylguanidines are inherently strong bases and nucleophiles, well-documented as active enzyme inhibitors targeting thrombin, trypsin, and kallikrein[1]. Beyond basic enzymatic inhibition, 4-MPG-C serves as a critical structural modulator of Inducible Nitric Oxide Synthase (iNOS) and acts as a foundational building block in the synthesis of potent anti-asthmatic agents and pro-inflammatory cytokine (TNF-α/IL-1) inhibitors.

This technical guide deconstructs the mechanistic pathways, synthetic utility, and self-validating experimental protocols associated with 4-Methoxyphenylguanidine carbonate.

Mechanistic Modulation of Nitric Oxide Synthase (iNOS)

Nitric Oxide Synthases (NOS) are homodimeric hemoproteins responsible for the catalytic production of nitric oxide (NO). The oxygenase domain (iNOSoxy) harbors the catalytic active site, which includes a proximal cysteine-bound protoporphyrin IX heme group[2].

4-Methoxyphenylguanidine acts as a direct ligand within this active site. The causality of its biological activity lies in the pKa of its guanidinium moiety . The pKa strictly determines the stability of the ferrous-dioxygen (

When 4-MPG binds to iNOSoxy, it induces a transition from a multiconformational state to a single predominant conformation. Spectroscopic analysis reveals that arylguanidines like 4-MPG yield a

Caption: iNOS Heme Oxygen Activation Pathway modulated by 4-Methoxyphenylguanidine.

Synthesis of Anti-Asthmatic and Cytokine-Inhibiting Derivatives

2-Pyrimidinamine Anti-Asthmatic Agents

4-MPG-C is a primary reactant in the synthesis of 4,5,6-substituted-N-(substituted-phenyl)-2-pyrimidinamines, a class of compounds exhibiting profound anti-asthmatic and anti-allergic activities[3]. The condensation of 4-MPG-C with heteroaryl alkanoyl compounds (e.g., 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one) under reflux in isopropanol yields crystalline pyrimidinamines[3]. These derivatives actively inhibit the degranulation of mast cells, preventing histamine release at nanomolar concentrations.

NF-κB Pathway and Cytokine Suppression

Derivatives synthesized from 4-methoxyphenylguanidine hydrochloride/carbonate are also utilized to target the NF-κB transcription factor family[4]. By preventing the phosphorylation of IκB proteins (specifically serines 32/36 in IκB-alpha), these compounds lock NF-κB in its latent cytoplasmic state. This directly inhibits the transcription and subsequent release of Tumor Necrosis Factor (TNF-α) and Interleukin-1 (IL-1), offering therapeutic avenues for rheumatoid arthritis and inflammatory bowel disease[4].

Caption: Synthesis and screening workflow for 4-MPG derived anti-asthmatic agents.

Quantitative Data Summaries

Table 1: Physicochemical and Spectral Properties of NOS-Guanidine Complexes

Data reflects the conformational shifts induced by ligand binding to the iNOSoxy heme pocket.

| Ligand | Ligand Family | Heme Conformation | Binding Analogue | |

| L-Arginine (Substrate) | N/A | 1903 | Single | Self |

| Alkylguanidines | Family 1 | 1903 - 1911 | Single | L-Arginine |

| 4-Methoxyphenylguanidine | Family 2 | ~1915 | Single | NOHA |

Table 2: Anti-Asthmatic Activity of 4-MPG Derived Pyrimidinamines

Compounds are considered highly active if the IC50 for histamine release inhibition is

| Synthesized Compound | Precursor Reactants | Melting Point (°C) | IC50 (pmoles) |

| N-(4-Methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine | 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one + 4-MPG-C | 121-122 | |

| N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine | 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one + 4-MPG-C | 174-175 |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal validation mechanisms.

Protocol A: Spectroelectrochemical Titration of iNOSoxy with 4-MPG

Objective: Determine the shift in the heme iron

-

Preparation: Prepare an anaerobic spectroelectrochemical cell containing 10 µM iNOSoxy, 100 µM 4-MPG, and a 2 µM mediator cocktail in 50 mM Tris-HCl buffer (pH 7.5).

-

Titration: Apply a stepwise reducing potential using a potentiostat (from +100 mV to -400 mV vs. Ag/AgCl). Allow 10 minutes per step for equilibration.

-

Spectral Acquisition: Record the UV-Visible absorption spectrum (350–700 nm) at each potential step.

-

Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, unshifting isosbestic points (e.g., at 415 nm and 435 nm) strictly validates that only two species (oxidized and reduced heme) are present. If the isosbestic points drift, it indicates protein denaturation (formation of inactive P420 heme), and the run must be discarded.

-

Analysis: Plot the absorbance changes at the Soret maximum against the applied potential and fit to the Nernst equation to extract the

value[2].

Protocol B: Automated Fluorometric Histamine Release Assay

Objective: Quantify the anti-allergic efficacy of 4-MPG-derived pyrimidinamines. Causality of Design: Histamine is highly polar and difficult to isolate from biological matrices. We utilize a highly alkaline extraction into butanol, followed by back-extraction into HCl, to isolate histamine from interfering amino acids. Derivatization with o-phthaldialdehyde (OPT) at high pH forms a stable fluorophore, shifting the detection limit from microgram (UV-Vis) to sub-nanogram levels, essential for detecting trace cellular release[3].

-

Cell Preparation: Incubate isolated human basophils with the 4-MPG derivative (test compound) for 15 minutes at 37°C.

-

Antigen Challenge: Introduce the specific antigen to trigger degranulation. Stop the reaction after 30 minutes by placing tubes in an ice bath.

-

Extraction: Centrifuge the samples. Extract the supernatant (containing released histamine) into butanol under highly alkaline conditions (pH > 12).

-

Back-Extraction: Add heptane and back-extract the histamine into 0.1 M HCl.

-

Derivatization: React the acidic extract with o-phthaldialdehyde (OPT) at pH 12.5 for 4 minutes. Quench the reaction and stabilize the fluorophore by adding 3M phosphoric acid[3].

-

Fluorometric Detection: Pass the product through a fluorometer (Excitation: 360 nm, Emission: 450 nm).

-

Self-Validation (Controls): The assay must include a "Spontaneous Release" blank (cells + buffer, no antigen) and a "Total Release" control (cells lysed with perchloric acid). The blank value is subtracted from all readings. The full-scale response is calibrated to exactly 50 ng of a histamine base standard to ensure a threshold sensitivity of ~0.5 ng[3].

References

-

Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation Source: PMC / NIH URL: 2

-

United States Patent 4,876,252: 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines Source: Googleapis.com URL: 3

-

United States Patent: Inhibitors of TNF and IL-1 Source: Googleapis.com URL: 4

-

The Journal of Organic Chemistry 1975 Volume 40 No.8: Arylguanidines Source: DSS.go.th URL: 1

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Part 1: Core Chemistry and Synthesis of 4-Methoxyphenylguanidine Carbonate

An In-depth Technical Guide to 4-Methoxyphenylguanidine Carbonate and its Derivatives

The Guanidinium Group: A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic and medicinal chemistry. Its protonated form, the guanidinium cation, exhibits remarkable stability due to the delocalization of the positive charge across all three nitrogen atoms through resonance. This inherent stability and strong basicity are pivotal to its role in biological systems, most notably as the key functional component of the amino acid arginine.

The introduction of an aryl substituent, such as the 4-methoxyphenyl group, onto the guanidine core creates 4-Methoxyphenylguanidine (4-MPG). This modification significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and steric profile, thereby modulating its interactions with biological targets. Consequently, 4-MPG has been recognized as a valuable and versatile scaffold in the field of drug discovery.

4-Methoxyphenylguanidine Carbonate: Properties and Synthesis

For practical laboratory use, 4-Methoxyphenylguanidine is commonly supplied and handled as its carbonate salt. This salt form offers enhanced stability and is easier to manage compared to the more hygroscopic free base.

Table 1: Physicochemical Properties of 4-Methoxyphenylguanidine Carbonate

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₆O₅ |

| Molecular Weight | 392.41 g/mol |

| Appearance | Typically a white to off-white crystalline powder |

| Solubility | Generally soluble in water and polar organic solvents |

The synthesis of 4-methoxyphenylguanidine carbonate is efficiently achieved through the acid-catalyzed reaction of 4-methoxyaniline with cyanamide, followed by precipitation with a carbonate salt.

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable alcohol solvent, such as 2-propanol.

-

Reagent Addition: To this solution, add an aqueous solution of cyanamide (approximately 1.2 equivalents).

-

Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise, ensuring the internal temperature remains below 30°C.

-

Thermal Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4 to 6 hours. Reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Salt Formation and Isolation: Upon completion, cool the reaction to ambient temperature. Induce precipitation by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a non-polar solvent (e.g., diethyl ether) to remove residual impurities.

-

Drying: Dry the purified white solid under vacuum to yield 4-methoxyphenylguanidine carbonate.

Rationale for Experimental Choices:

-

Acid Catalysis: The use of hydrochloric acid protonates the cyanamide, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 4-methoxyaniline.

-

Carbonate Precipitation: The addition of sodium carbonate serves a dual purpose: it neutralizes the excess acid from the reaction and forms the stable, easily isolable carbonate salt of the guanidine product.

Caption: Synthetic workflow for 4-Methoxyphenylguanidine Carbonate.

Part 2: Derivatization Strategies and Pharmacological Applications

The 4-methoxyphenylguanidine core is a highly adaptable scaffold, allowing for systematic chemical modifications to generate derivatives with a broad spectrum of biological activities. These modifications are typically focused on the guanidinyl nitrogen atoms or the phenyl ring.

Key Structural Modifications and Their Rationale

Table 2: Common Derivatives and Rationale for Modification

| Derivative Class | Site of Modification | Rationale | Potential Therapeutic Targets |

| N-Acyl Derivatives | Guanidinyl Nitrogen | Reduces basicity, introduces hydrogen bond acceptors, and adds steric bulk to explore new binding pockets. | Kinases, Proteases, Ion Channels |

| N-Sulfonyl Derivatives | Guanidinyl Nitrogen | Alters electronic profile and hydrogen bonding capabilities, often enhancing interactions with specific residues. | Ion Channels, Enzymes |

| Bicyclic Analogs | Cyclization involving both the guanidine and phenyl moieties | Imposes conformational rigidity, which can lead to increased target selectivity and potency. | G-Protein Coupled Receptors (GPCRs) |

| Phenyl Ring Analogs | Substitutions on the phenyl ring | Fine-tunes properties such as lipophilicity (logP), metabolic stability, and steric fit within a binding site. | Diverse Enzyme and Receptor Families |

Case Study: Synthesis of an N-Acyl Derivative

The N-acylation of 4-MPG represents a powerful strategy for developing potent and selective enzyme inhibitors. The following protocol outlines the synthesis of a representative N-benzoyl derivative.

-

Free Base Preparation: If starting with 4-methoxyphenylguanidine carbonate, it must first be converted to the free base. This is achieved by dissolving the carbonate salt in water and adding a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.

-

Reaction Setup: Dissolve the 4-methoxyphenylguanidine free base in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise. A non-nucleophilic base, such as triethylamine (TEA), is typically included to act as an acid scavenger for the HCl generated during the reaction.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine to remove salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-benzoyl-N'-(4-methoxyphenyl)guanidine.

Self-Validating System for Protocol Trustworthiness:

-

LC-MS Analysis: The purified product must exhibit a molecular ion peak corresponding to the exact mass of the target N-benzoyl derivative.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra serve as a definitive structural confirmation, showing characteristic signals for both the 4-methoxyphenyl and the newly introduced benzoyl groups.

Caption: Experimental workflow for N-acylation of 4-MPG.

Part 3: Biological Evaluation and Mechanism of Action

The pharmacological effects of 4-MPG derivatives are often attributed to their precise interactions with specific protein targets, particularly ion channels and enzymes.

Postulated Mechanism: Modulation of Voltage-Gated Ion Channels

Many guanidinium-containing compounds are recognized as modulators of voltage-gated ion channels. The positively charged guanidinium headgroup can engage in critical electrostatic interactions within the channel pore, potentially mimicking endogenous ions to block or otherwise alter channel gating and ion permeation.

Caption: Logical pathway from molecular binding to biological effect.

In Vitro Assay Protocol: Patch-Clamp Electrophysiology

To quantitatively assess the modulatory activity of 4-MPG derivatives on ion channels, patch-clamp electrophysiology is the gold-standard technique.

Step-by-Step Methodology:

-

Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific ion channel of interest.

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is typically 2-5 MΩ when filled with the appropriate intracellular solution.

-

Seal Formation: Under microscopic guidance, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Data Recording: Using a patch-clamp amplifier and data acquisition software, apply specific voltage-clamp protocols to elicit channel currents. Record baseline channel activity.

-

Compound Application: Perfuse the cell with an extracellular solution containing the 4-MPG derivative at various concentrations. Record the resulting changes in channel current.

-

Data Analysis: Analyze the recorded currents to determine key parameters of channel modulation, such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Ensuring Protocol Trustworthiness:

-

Positive and Negative Controls: Always include a known inhibitor or activator of the target channel as a positive control and a vehicle control (e.g., DMSO) to confirm the specificity of the observed effects.

-

Dose-Response Analysis: Construct a full concentration-response curve by testing a range of compound concentrations to accurately determine its potency and efficacy.

Part 4: Summary and Future Outlook

4-Methoxyphenylguanidine carbonate is a foundational building block for constructing a wide array of pharmacologically active molecules. The strategic derivatization of its guanidinyl and phenyl moieties allows for the systematic optimization of activity against various biological targets. Future research in this area will likely focus on designing next-generation derivatives with superior target selectivity, enhanced pharmacokinetic properties, and novel mechanisms of action, further cementing the importance of this versatile scaffold in modern medicinal chemistry.

CAS number and molecular structure of 4-Methoxyphenylguanidine carbonate

This guide provides an in-depth technical analysis of 4-Methoxyphenylguanidine carbonate , a specialized organic building block used in medicinal chemistry and advanced organic synthesis.

Chemical Identity & Structural Analysis

4-Methoxyphenylguanidine carbonate is the carbonate salt of the aryl guanidine derivative, 1-(4-methoxyphenyl)guanidine. It serves as a stable, crystalline source of the guanidine base, which is otherwise hygroscopic and difficult to handle in its free form.

Core Identifiers

| Parameter | Detail |

| CAS Registry Number | 112677-02-8 |

| IUPAC Name | 1-(4-Methoxyphenyl)guanidine carbonate (2:[1][2][3][4]1) |

| Synonyms | p-Anisylguanidine carbonate; N-(4-Methoxyphenyl)guanidine carbonate |

| Molecular Formula | C |

| Molecular Weight | 392.41 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, alcohols; sparingly soluble in non-polar solvents |

Structural Architecture

The compound exists as a salt complex comprising two protonated 4-methoxyphenylguanidinium cations balanced by a single carbonate anion (CO

-

Cationic Moiety: The guanidine group is attached to the para-position of a phenyl ring. The methoxy group (-OCH

) at the para-position acts as an electron-donating group (EDG), which stabilizes the positive charge on the guanidinium system through resonance, slightly increasing the basicity compared to the unsubstituted phenylguanidine. -

Anionic Moiety: The carbonate ion acts as a counterion, providing stability and allowing the compound to be stored as a non-hygroscopic solid.

Synthesis & Production Methodologies

The synthesis of 4-Methoxyphenylguanidine carbonate typically follows a two-stage protocol: Guanylation of the aniline precursor followed by Salt Metathesis .

Stage 1: Guanylation of p-Anisidine

The core guanidine motif is constructed by reacting p-anisidine (4-methoxyaniline) with cyanamide. This reaction requires careful pH control or catalysis (e.g., Scandium triflate or mineral acid) to prevent polymerization of cyanamide.

-

Reagents: p-Anisidine, Cyanamide (50% aq. soln), Hydrochloric acid (or Sc(OTf)

). -

Conditions: Aqueous or alcoholic solvent, 80–100°C.

-

Mechanism: Nucleophilic attack of the aniline nitrogen onto the nitrile carbon of cyanamide, followed by proton transfer.

Stage 2: Carbonate Formation (Metathesis)

The resulting guanidine hydrochloride salt is converted to the carbonate. This is preferred over the free base because aryl guanidine free bases can be unstable or hygroscopic.

-

Protocol: The guanidine hydrochloride solution is treated with an alkali metal carbonate (e.g., Sodium Carbonate or Sodium Bicarbonate).

-

Crystallization: The aryl guanidine carbonate is less soluble than the chloride and precipitates out of the aqueous solution upon cooling.

Applications in Research & Development

This compound is a versatile "privileged structure" in drug discovery due to the bioisosteric relationship between the guanidine group and the arginine side chain.

Medicinal Chemistry

-

Arginine Mimetics: Used to synthesize peptidomimetics where the guanidine group mimics the arginine residue, critical for binding to negatively charged pockets in enzymes (e.g., proteases, kinases).

-

GPCR Ligands: The 4-methoxyphenyl group provides a lipophilic anchor while the guanidine interacts with conserved aspartate/glutamate residues in G-Protein Coupled Receptors (e.g., Neuropeptide Y receptors).

-

Heterocycle Synthesis: Acts as a binucleophile for the synthesis of pyrimidines and triazines. Reacting 4-methoxyphenylguanidine with

-diketones or

Organic Catalysis

-

Base Catalysis: The free base (generated in situ) is a strong organobase, useful for catalyzing Michael additions or Henry reactions without the metal toxicity associated with inorganic bases.

Safety & Handling (E-E-A-T)

While guanidine carbonates are generally more stable than their free base counterparts, they possess specific hazards that must be managed.

Hazard Profile (GHS Classification)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]

-

Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).

-

Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).

Handling Protocol

-

PPE: Wear nitrile gloves, safety goggles (EN 166), and a lab coat. Use a dust mask (N95) if handling powder in open air.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent slow decomposition or reaction with atmospheric moisture/CO

over long periods. -

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which will release CO

vigorously).

References

-

Sigma-Aldrich. 1-(4-Methoxyphenyl)guanidine carbonate - Product Specification & CAS Data. Retrieved from

-

PubChem. 1-(4-Methoxyphenyl)guanidine carbonate (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. Synthesis and Suppliers of substituted Phenylguanidine Carbonates. Retrieved from

-

European Patent Office. Process for the production of phenylguanidine carbonate (EP0560726A2). Retrieved from

-

BenchChem. Synthesis protocols for 1-(4-Methoxyphenyl)guanidine derivatives. Retrieved from

Sources

- 1. Guanidine carbonate | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O) [pubchemlite.lcsb.uni.lu]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.it [fishersci.it]

Methodological & Application

Application Note: Synthesis of Pyrimidineamines Using 4-Methoxyphenylguanidine Carbonate

Executive Summary